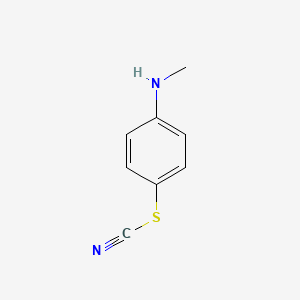
N-methyl-4-thiocyanatoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-thiocyanatoaniline is an organic compound that belongs to the class of thiocyanates Thiocyanates are known for their versatile reactivity and are commonly found in natural products with significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
N-methyl-4-thiocyanatoaniline can be synthesized through electrophilic thiocyanation of anilines. One efficient method involves the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in an ethanol medium. This method is eco-friendly and provides good regioselectivity and excellent yields . Another method involves the reaction of 2,6-diisopropyl-N-methylaniline with bromine in acetic acid to produce 4-bromo-2,6-diisopropyl-N-methylaniline, which can then be converted to this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
N-methyl-4-thiocyanatoaniline undergoes various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl chlorides or other sulfur-containing compounds.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or sulfides.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonates.
Reduction: Thiols, sulfides.
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
N-methyl-4-thiocyanatoaniline has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-methyl-4-thiocyanatoaniline involves its interaction with molecular targets through the thiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being used .
類似化合物との比較
Similar Compounds
- 4-thiocyanatoaniline
- 2-methyl-4-thiocyanatoaniline
- 2-thiocyanato-4-aminoethylbenzene
- 4,4′-dithiocyanatodiphenylamine
Uniqueness
N-methyl-4-thiocyanatoaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to other thiocyanatoanilines, it offers better regioselectivity and yields in synthetic applications . Its derivatives also exhibit a broader range of biological activities, making it a valuable compound in medicinal chemistry .
生物活性
N-methyl-4-thiocyanatoaniline is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and related research findings.
This compound, with the chemical formula C₇H₈N₂S, is characterized by the presence of a thiocyanate group (-SCN) attached to an aniline structure. This functional group is known for imparting various biological properties, including antimicrobial and anticancer activities.
Synthesis Methods
Several methods have been developed for the synthesis of thiocyanatoanilines, including:
- Electrophilic Thiocyanation : Utilizing ammonium thiocyanate under mild conditions has been reported to yield high selectivity for thiocyanation reactions in aryl compounds. This method is particularly effective for N-substituted arylamines .
- Mechanochemical Methods : Recent studies highlight mechanochemical approaches that facilitate the thiocyanation of aryl compounds, providing an eco-friendly alternative to traditional methods .
Antimicrobial Activity
Thiocyanate compounds, including this compound, have demonstrated significant antimicrobial properties. Research indicates that thiocyanates can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
Studies have shown that derivatives of thiocyanatoanilines exhibit anticancer properties. For instance, the antiproliferative effects against melanoma and prostate cancer cells have been noted, with some compounds showing activity in the low nanomolar range. The mechanism of action is believed to involve the inhibition of tubulin polymerization, disrupting cancer cell division .
Case Studies and Research Findings
- Electrophilic Thiocyanation Studies : A study highlighted the successful electrophilic thiocyanation of various arylamines using ammonium thiocyanate under optimized conditions. The resulting products showed promising biological activities, including antimicrobial effects .
- Mechanochemical Thiocyanation : Another investigation focused on mechanochemical methods for synthesizing aryl thiocyanates. The study reported high yields and efficiency, showcasing the potential for scalable production of biologically active compounds .
- Anticancer Mechanisms : Research into the mechanism of action for thiocyanatoanilines indicated that these compounds could interfere with critical cellular processes in cancer cells. The modulation of microtubule dynamics was identified as a key pathway through which these compounds exert their effects .
Data Tables
| Study | Compound | Biological Activity | Methodology |
|---|---|---|---|
| 1 | This compound | Antimicrobial | Electrophilic Thiocyanation |
| 2 | Various Thiocyanates | Anticancer (low nM range) | Mechanochemical Synthesis |
| 3 | 4-substituted Methoxybenzoyl-Aryl-Thiazoles | Antiproliferative | Structure-Activity Relationship Analysis |
特性
分子式 |
C8H8N2S |
|---|---|
分子量 |
164.23 g/mol |
IUPAC名 |
[4-(methylamino)phenyl] thiocyanate |
InChI |
InChI=1S/C8H8N2S/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5,10H,1H3 |
InChIキー |
LZFNJFRNIKZSTR-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















